molecular formula C22H36N4O5 B1662331 Cipemastat CAS No. 190648-49-8

Cipemastat

Cat. No. B1662331
M. Wt: 436.5 g/mol
InChI Key: GFUITADOEPNRML-SJORKVTESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cipemastat, also known as Ro 32-3555 and by the tentative trade name Trocade, is a selective inhibitor of matrix metalloproteinase-1 . It has been investigated as an anti-arthritis agent and is being developed by Roche .


Molecular Structure Analysis

Cipemastat has a complex molecular structure with the IUPAC name (2 R ,3 R )-3- (Cyclopentylmethyl)- N -hydroxy-4-oxo-4- (piperidin-1-yl)-2- [ (3,4,4-trimethyl-2,5-dioxoimidazolidin-1-yl)methyl]butanamide . It contains several functional groups, including a cyclopentylmethyl group, a hydroxyl group, and an imidazolidinone ring .

Scientific Research Applications

Synthesis and Labeling

Cipemastat, known for its role as a collagenase inhibitor, has been the subject of research involving the synthesis of its labeled forms. Wiltshire et al. (2001) describe the synthesis of carbon-14 labeled and deuteriated cipemastat, crucial for measuring the drug and related material in biological fluids. This work has significant implications for drug tracking and metabolism studies in various biological contexts (Wiltshire et al., 2001).

Tuberculosis Research

Cipemastat has been evaluated in tuberculosis research, particularly concerning its impact on lung cavitation. Ordonez et al. (2018) discovered that cipemastat, when used as an inhibitor of matrix metalloproteinase-7 (MMP-7) in a murine model, unexpectedly increased the frequency of cavitation and mortality in Mycobacterium tuberculosis-infected mice. This finding suggests that MMP inhibitors like cipemastat might have complex and unexpected effects in tuberculosis treatment (Ordonez et al., 2018).

Lung Destruction in Tuberculosis

Further research on cipemastat's role in tuberculosis was conducted by Urbanowski et al. (2018), focusing on repetitive aerosol exposure in rabbits. They tested the hypothesis that repetitive exposure to Mycobacterium tuberculosis would cause more lung destruction than a single exposure. Cipemastat was used to investigate if inhibiting MMP-1 could reduce cavitation. However, the study found no significant reduction in cavitation or disease severity in cipemastat-treated animals, suggesting that MMP-1 inhibition with cipemastat might not be effective in preventing lung cavitation in tuberculosis (Urbanowski et al., 2018).

Proteomic Analysis

Cipemastat has also been mentioned in the context of proteomic analysis, specifically in relation to matrix-assisted laser desorption/ionization (MALDI) imaging mass spectrometry. This technique, as described by Casadonte and Caprioli (2011), allows for the direct analysis of proteins in tissue samples and can be applied to study the distribution and concentration of drugs like cipemastat in various tissues (Casadonte & Caprioli, 2011).

Future Directions

Cipemastat is currently being developed by Roche as a potential treatment for arthritis . The future directions for this drug will likely depend on the results of ongoing research and clinical trials.

properties

IUPAC Name

(2R,3R)-3-(cyclopentylmethyl)-N-hydroxy-4-oxo-4-piperidin-1-yl-2-[(3,4,4-trimethyl-2,5-dioxoimidazolidin-1-yl)methyl]butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H36N4O5/c1-22(2)20(29)26(21(30)24(22)3)14-17(18(27)23-31)16(13-15-9-5-6-10-15)19(28)25-11-7-4-8-12-25/h15-17,31H,4-14H2,1-3H3,(H,23,27)/t16-,17+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFUITADOEPNRML-SJORKVTESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)N(C(=O)N1C)CC(C(CC2CCCC2)C(=O)N3CCCCC3)C(=O)NO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(C(=O)N(C(=O)N1C)C[C@@H]([C@@H](CC2CCCC2)C(=O)N3CCCCC3)C(=O)NO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H36N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10897569
Record name Cipemastat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10897569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

436.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cipemastat

CAS RN

190648-49-8
Record name Trocade
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=190648-49-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cipemastat [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0190648498
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cipemastat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10897569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CIPEMASTAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/02HQ4TYQ60
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cipemastat
Reactant of Route 2
Cipemastat
Reactant of Route 3
Cipemastat
Reactant of Route 4
Cipemastat
Reactant of Route 5
Cipemastat
Reactant of Route 6
Reactant of Route 6
Cipemastat

Citations

For This Compound
106
Citations
HR Wiltshire, KJ Prior, J Dhesi… - Journal of Labelled …, 2001 - Wiley Online Library
The development of the collagenase inhibitor, cipemastat (Ro 32‐3555), required the synthesis of both carbon‐14 labelled and deuteriated material for the measurement of the parent …
AA Ordonez, S Pokkali… - The Journal of …, 2019 - academic.oup.com
… In this study, we evaluated whether administration of cipemastat could alter the … cipemastat treatment over the course of the study (Figure 1A). However, animals receiving cipemastat …
Number of citations: 25 academic.oup.com
ME Urbanowski, EA Ihms, K Bigelow… - The Journal of …, 2018 - academic.oup.com
… We first confirmed that cipemastat did not have intrinsic antimycobacterial properties which our stock of cipemastat was able to inhibit MMP-1 in vitro (Supplementary Table 1 and …
Number of citations: 31 academic.oup.com
WR Bishai, M Urbanowski, E Ihms… - … BENCH TO BEDSIDE, 2018 - atsjournals.org
… We administered the potent MMP1 inhibitor cipemastat at 100 mg/… 44% of rabbits receiving cipemastat developed at least one cavity … MMP1inhibition with cipemastat did not prevent the …
Number of citations: 2 www.atsjournals.org
ME Urbanowski - 2018 - jscholarship.library.jhu.edu
… Chapter 3 describes the inhibition of the collagenase MMPs by cipemastat. We found that cipemastat monotherapy was unable to reduce the frequency or extent of cavitary disease, …
Number of citations: 0 jscholarship.library.jhu.edu
H Jayatilaka, FG Umanzor, V Shah, T Meirson… - Oncotarget, 2018 - ncbi.nlm.nih.gov
… Our findings suggest that Bryostatin-1 may be more effective than Batimastat, Marimastat, and Cipemastat as it consistently decreased cell speed at LD. This result may be because …
Number of citations: 31 www.ncbi.nlm.nih.gov
S Huang, K Feng, Y Ren - MedChemComm, 2019 - pubs.rsc.org
Matrix metalloproteinase-13 (MMP-13) is an attractive drug target for the treatment of osteoarthritis (OA). In this study, a series of quinazolinone derivatives as MMP-13 inhibitors were …
Number of citations: 15 pubs.rsc.org
S Elliott, T Cawston - Drugs & Aging, 2001 - Springer
… with cipemastat treatment even where active inflammation was present. Cipemastat had no … However, large-scale trials of cipemastat in patients with RA were terminated presumably …
Number of citations: 97 link.springer.com
T Shaw, JS Nixon, KM Bottomley - Expert Opinion on …, 2000 - Taylor & Francis
… In addition, cipemastat has also been shown to … cipemastat had a significantly greater area of cartilage compared to controls. In the rabbit model, a clear protective effect of cipemastat …
Number of citations: 42 www.tandfonline.com
DI Ugwu, BE Ezema, FU Eze, JI Ayogu, CG Ezema… - 2014 - researchgate.net
Hydroxamates are physiologically active compounds. They have found applications as histone deacetylase inhibitors widely applied in cancer treatment such as vorinostat, belinostat, …
Number of citations: 24 www.researchgate.net

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.